molecular formula C7H3ClFIO2 B3049422 6-Chloro-2-fluoro-3-iodobenzoic acid CAS No. 2056110-36-0

6-Chloro-2-fluoro-3-iodobenzoic acid

Cat. No.: B3049422
CAS No.: 2056110-36-0
M. Wt: 300.45
InChI Key: NFKDAMRKDNRQTD-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-iodobenzoic acid is a useful research compound. Its molecular formula is C7H3ClFIO2 and its molecular weight is 300.45. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-fluoro-3-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKDAMRKDNRQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279201
Record name Benzoic acid, 6-chloro-2-fluoro-3-iodo-
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Molecular Weight

300.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2056110-36-0
Record name Benzoic acid, 6-chloro-2-fluoro-3-iodo-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 6-chloro-2-fluoro-3-iodo-
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Strategic Importance of Halogenated Benzoic Acid Derivatives in Advanced Synthesis

Halogenated benzoic acid derivatives are of paramount strategic importance in advanced organic synthesis. The presence of halogen atoms on the aromatic ring provides reactive handles for a multitude of chemical transformations, most notably cross-coupling reactions. researchgate.net Depending on the nature and position of the halogen substituents, these compounds can be selectively functionalized, allowing for the stepwise and controlled construction of intricate molecular architectures. researchgate.net

The differential reactivity of various halogens (I > Br > Cl > F) in common catalytic systems, such as those based on palladium or copper, is a key principle exploited in their synthetic applications. This reactivity gradient enables chemists to perform sequential cross-coupling reactions, introducing different molecular fragments at specific positions on the benzoic acid scaffold. This strategic approach is fundamental to the efficient synthesis of complex target molecules, including natural products and active pharmaceutical ingredients. nih.gov

Positioning of 6 Chloro 2 Fluoro 3 Iodobenzoic Acid Within the Landscape of Aryl Halide Research

Within the vast landscape of aryl halide research, 6-Chloro-2-fluoro-3-iodobenzoic acid emerges as a particularly valuable and strategically substituted building block. sigmaaldrich.comachemblock.comchemsrc.com Its unique arrangement of three different halogen atoms on the benzoic acid core, each with distinct reactivity, makes it a highly versatile tool for synthetic chemists.

The iodine atom at the 3-position is the most reactive site for typical cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the initial introduction of a wide range of substituents at this position. The chlorine atom at the 6-position is significantly less reactive, typically requiring more forcing reaction conditions or specialized catalytic systems to participate in cross-coupling. The fluorine atom at the 2-position is generally unreactive in cross-coupling reactions but exerts a strong electronic influence on the molecule.

This hierarchy of reactivity allows for a programmed, site-selective functionalization of the aromatic ring. For instance, a Suzuki coupling could be performed selectively at the iodine-bearing carbon, followed by a different coupling reaction at the chlorine-substituted position under more vigorous conditions. The fluorine atom and the carboxylic acid group also play crucial roles in directing these reactions and influencing the properties of the resulting products.

Below is an interactive data table summarizing the key properties of this compound.

PropertyValue
CAS Number 2056110-36-0
Molecular Formula C7H3ClFIO2
Molecular Weight 300.46 g/mol
IUPAC Name This compound
Physical Form Solid

Data sourced from multiple chemical suppliers. sigmaaldrich.comachemblock.com

Current Challenges and Emerging Research Avenues in Ortho Substituted Benzoic Acid Chemistry

Regioselective Halogenation Strategies

Regioselective halogenation strategies are paramount for the construction of specifically substituted aromatic rings. These methods aim to introduce halogen atoms at desired positions by exploiting the inherent electronic properties of the substrate or by employing directing groups to control the regiochemical outcome of the reaction.

Directed ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom with high precision. wikipedia.org

The carboxylic acid group itself can function as a DMG, although its directing ability is influenced by other substituents present on the aromatic ring. rsc.orgresearchgate.net In the context of synthesizing 6-chloro-2-fluoro-3-iodobenzoic acid, a potential precursor would be 2-chloro-6-fluorobenzoic acid. The combined directing effects of the fluoro and carboxylic acid groups would likely favor lithiation at the C3 position, situated between them. Subsequent quenching with an iodinating agent, such as iodine (I₂) or N-iodosuccinimide (NIS), would then yield the desired product.

PrecursorDirecting GroupsPredicted Site of LithiationElectrophileProduct
2-Chloro-6-fluorobenzoic acid-COOH, -FC3I₂This compound
2,4-Dihalogenobenzoic acids-COOH, -X (at C2, C4)C3Various2,3,4-Trihalogenated benzoic acids

Research has shown that for meta-substituted benzoic acids, the directing effects of chloro and fluoro groups are complementary to that of the carboxylic acid, enhancing the regioselectivity of the metalation. rsc.org Furthermore, in 2,4-dihalogenated benzoic acids, lithiation occurs at the position flanked by both halogen substituents, highlighting the strong directing influence of halogens in concert with the carboxylic acid group. rsc.orgresearchgate.net

Electrophilic Iodination of Substituted Benzoic Acid Scaffolds

Electrophilic aromatic substitution is a fundamental method for the introduction of halogens onto an aromatic ring. The regiochemical outcome of this reaction is dictated by the electronic nature of the substituents already present on the benzene ring. For the synthesis of this compound, a plausible precursor for direct iodination would be 2-chloro-6-fluorobenzoic acid.

The substituents on this precursor would exert the following directing effects:

-F (at C2): Ortho, para-directing and activating.

-Cl (at C6): Ortho, para-directing and deactivating.

-COOH (at C1): Meta-directing and deactivating.

The target position for iodination is C3, which is ortho to the fluorine atom and meta to both the chlorine atom and the carboxylic acid group. The activating and ortho-directing effect of the fluorine atom would strongly favor electrophilic attack at the C3 position. However, the deactivating nature of the chlorine and carboxylic acid groups necessitates the use of potent iodinating systems.

Effective reagents for the iodination of deactivated aromatic rings include mixtures of iodine with strong oxidizing agents like nitric acid or iodic acid. wikipedia.orgresearchgate.net These conditions generate a highly electrophilic iodine species ("I⁺") capable of reacting with electron-poor aromatic systems. wikipedia.org

SubstrateDirecting EffectsFavored Position for IodinationIodinating Reagent System
2-Chloro-6-fluorobenzoic acid-F (o,p-directing); -Cl (o,p-directing); -COOH (m-directing)C3 (ortho to -F)I₂ / HIO₃
Benzoic Acid-COOH (m-directing)C3, C5I₂ / Oxidizing Agent
3-Nitrobenzotrifluoride-NO₂ (m-directing); -CF₃ (m-directing)C5I₂ / KIO₃ / H₂SO₄

The synthesis of iodoarenes can be achieved through various methods, including the use of elemental iodine with an oxidizing agent or N-iodosuccinimide in the presence of an acid catalyst. organic-chemistry.org For electron-rich aromatic compounds, milder conditions can be employed. organic-chemistry.org

Selective Introduction of Fluorine and Chlorine via Halogen Exchange Reactions

Halogen exchange (Halex) reactions provide a route to introduce fluorine or chlorine onto an aromatic ring by displacing another halogen. wikipedia.orgnih.gov The Halex process is an industrial method for synthesizing aryl fluorides from aryl chlorides using a fluoride (B91410) salt like potassium fluoride at high temperatures. wikipedia.orgacsgcipr.org This reaction is a nucleophilic aromatic substitution (SNAr) and is most effective for substrates bearing electron-withdrawing groups. acsgcipr.org

While not a direct route to this compound from a non-fluorinated precursor, this methodology could be employed in a multi-step synthesis. For instance, a precursor with a different halogen at the C2 position could potentially undergo fluorination via a Halex-type reaction.

The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic SN2 reaction typically applied to alkyl halides. wikipedia.org Aromatic Finkelstein reactions are more challenging and generally require a catalyst, such as a copper(I) or nickel complex, to facilitate the exchange. wikipedia.org These reactions could be envisioned for the interconversion of different halogenated benzoic acid congeners.

Reaction TypeSubstrate TypeReagentConditionsProduct Type
Halex ProcessAryl ChlorideKFHigh temperature, polar aprotic solventAryl Fluoride
Aromatic FinkelsteinAryl Bromide/IodideCuI / Diamine LigandCatalyticAryl Iodide/Bromide

Convergent Multi-Step Synthesis Approaches

Diazotization-Mediated Halogenation of Aminobenzoic Acid Precursors

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aromatic amino group into a wide range of functionalities, including halogens. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This transformation proceeds via the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org Subsequent treatment of the diazonium salt with a copper(I) halide furnishes the corresponding aryl halide. wikipedia.org

To synthesize this compound using this method, the key intermediate would be 3-amino-6-chloro-2-fluorobenzoic acid. The synthesis of this specific precursor would be a critical step. Once obtained, this amino-substituted benzoic acid could be subjected to a three-step, one-pot sequence:

Diazotization: Reaction with NaNO₂ and a strong acid (e.g., H₂SO₄) to form the diazonium salt.

Iodination: Introduction of iodine by treating the diazonium salt with potassium iodide. The use of a copper catalyst is often not necessary for iodination. organic-chemistry.org

PrecursorReagents for DiazotizationReagent for HalogenationProduct
3-Amino-6-chloro-2-fluorobenzoic acidNaNO₂, H₂SO₄KIThis compound
4-Aminobenzoic acidNaNO₂, H₂SO₄CuCl4-Chlorobenzoic acid
2-Aminobenzoic acidNaNO₂, H₂SO₄H₂O, heatSalicylic acid

Decarboxylative Halogenation of Aromatic Carboxylic Acids

Decarboxylative halogenation, most famously represented by the Hunsdiecker reaction, involves the replacement of a carboxylic acid group with a halogen. wikipedia.orgbyjus.com The classic Hunsdiecker reaction utilizes the silver salt of a carboxylic acid and a halogen. wikipedia.org Modern variations of this reaction have been developed that are more versatile and employ catalytic systems, avoiding the need for stoichiometric silver salts. princeton.eduacs.org

While this method would not be a direct route to this compound itself (as it would remove the essential carboxylic acid functionality), it could be a key step in the synthesis of a halogenated precursor. For instance, if a synthesis started from a phthalic acid derivative, one of the carboxylic acid groups could be selectively removed and replaced by a halogen. This strategy is particularly useful for the synthesis of polyhalogenated aromatic compounds where direct halogenation might be difficult to control. nih.govacs.org

Recent advancements have established general catalytic methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids that can provide access to bromo-, iodo-, chloro-, and fluoroarenes. princeton.eduacs.org These methods often involve a copper catalyst and proceed through an aryl radical intermediate. princeton.edu The compatibility of these methods with various functional groups makes them a powerful tool in complex molecule synthesis. nih.govacs.org

Reaction NameSubstrateReagentsKey Feature
Hunsdiecker ReactionSilver carboxylateHalogen (Br₂, I₂)Replacement of -COOH with a halogen
Catalytic Decarboxylative Halogenation(Hetero)aryl carboxylic acidCopper catalyst, halogen source, oxidantAccess to a wide range of aryl halides

Transition-Metal Catalyzed C-H Functionalization for Halogenation

Transition-metal-catalyzed C–H functionalization has become a powerful tool for the direct introduction of halogen atoms onto an aromatic ring, bypassing the need for pre-functionalized substrates. researchgate.net This approach offers a more atom-economical and environmentally friendly alternative to traditional methods like directed ortho-metalation, which often require stoichiometric amounts of strong bases and harsh conditions. acs.org The carboxylic acid group in benzoic acid derivatives can act as an effective directing group, guiding the metal catalyst to functionalize the ortho C-H bond with high selectivity.

Various transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu), have been successfully employed in C-H halogenation reactions. acs.orgbeilstein-journals.org These catalytic systems, however, have faced challenges such as the need for expensive oxidants, stoichiometric bases, and limited compatibility with heterocyclic substrates, which has historically prevented their widespread adoption for scalable synthesis. acs.org Recent research has focused on developing practical, ligand-enabled catalysis to overcome these limitations. For instance, the use of specific pyridine-pyridone ligands has been shown to enhance the reactivity and selectivity of Pd(II)-catalyzed C-H halogenation, even for challenging heterocyclic benzoic acids. acs.org

The choice of halogen source is critical and typically involves N-halosuccinimides (NCS, NBS, NIS) or other electrophilic halogenating agents. The catalyst, often in a high oxidation state, coordinates to the directing group, bringing the metal center in proximity to the C-H bond. This is followed by a C-H activation step, forming a metallacyclic intermediate. Reductive elimination with the halogen source then furnishes the halogenated product and regenerates the catalyst.

Table 1: Comparison of Transition-Metal Catalysts in C-H Halogenation of Benzoic Acids
Catalyst SystemDirecting GroupHalogen SourceKey AdvantagesLimitationsReference
Pd(II) with Pyridine-Pyridone LigandCarboxylic AcidNIS, NBS, NCSHigh ortho-selectivity, compatible with heterocyclesLigand cost and sensitivity acs.org
Rh(III)Carboxylic AcidNCS, NBSEffective for amidation/cyclization cascadesOften requires specific coupling partners researchgate.net
Cu(I)/Cu(II)Phenols, HeteroarenesNXS (N-halosuccinimide)Low cost, high stabilityCan have variable regioselectivity beilstein-journals.org
Ru(II)Carboxylic AcidVariousEfficient for annulation reactionsLess common for direct halogenation nih.gov

Methodological Innovations in Halogenated Benzoic Acid Synthesis

To further enhance efficiency, safety, and sustainability, chemists have explored novel energy sources and process optimization technologies for the synthesis of halogenated benzoic acids.

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling reactions to proceed under mild conditions. mdpi.comrsc.org This methodology is particularly well-suited for halogenation reactions. In a typical photoredox cycle, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and becomes electronically excited. beilstein-journals.org This excited-state catalyst can then engage in single-electron transfer (SET) with a substrate or a halogen source to generate radical intermediates.

For aromatic carboxylic acids, a common pathway is decarboxylative halogenation. rsc.org The photocatalyst can initiate the formation of an aryl radical from the benzoic acid, which then reacts with a halogen source. nih.govacs.org This approach is conceptually powerful but can be challenging for aryl carboxylic acids due to the low nucleophilicity of the resulting aryl radical. rsc.org An alternative strategy involves the in-situ generation of a reactive halogen species. For example, a photocatalyst can oxidize a bromide anion (Br⁻) to a bromine radical, which can then perform electrophilic aromatic substitution on activated substrates like phenols. beilstein-journals.org

Table 2: Examples of Photoredox Systems for Halogenation
PhotocatalystLight SourceReaction TypeHalogen SourceSubstrate ScopeReference
Eosin Y11 W LampC-H BrominationN-Bromosuccinimide (NBS)Aliphatic and benzylic compounds mdpi.com
Ru(bpy)₃Cl₂Visible LightBrominationIn-situ generated Br₂ from Br⁻Phenols, Alkenes beilstein-journals.org
Ir-complexVisible LightDecarboxylative FluorinationElectrophilic Fluoride SourcePhthalimide esters of carboxylic acids rsc.org
Acridinium SaltBlue LEDBenzylic ChlorinationN-Chlorosuccinimide (NCS)Alkylbenzenes rsc.org

Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are hazardous, exothermic, or require precise control. pharmablock.comthieme.de In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. polimi.it This setup allows for superior control over parameters like temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. google.com

The synthesis of halogenated compounds, which can involve toxic reagents and unstable intermediates (such as diazonium salts), is particularly amenable to flow chemistry. pharmablock.com The small internal volume of microreactors enhances heat and mass transfer, mitigating the risk of thermal runaways and allowing reactions to be performed safely at higher temperatures and pressures than would be feasible in a batch reactor. google.com This technology enables the rapid and safe scale-up of processes for producing active pharmaceutical ingredients (APIs) and key intermediates, reducing lead times and costs. pharmablock.com For instance, hazardous diazotization-halogenation sequences can be performed safely in a continuous flow setup, where the unstable diazonium intermediate is generated and consumed immediately without accumulation. pharmablock.com

Table 3: Comparison of Batch vs. Flow Chemistry for Halogenated Benzoic Acid Synthesis
ParameterBatch ProcessingFlow ChemistryReference
SafetyHigher risk with hazardous reagents/intermediates (e.g., diazonium salts); risk of thermal runaway.Significantly improved safety due to small reaction volumes and superior heat transfer; unstable intermediates are consumed as they are formed. pharmablock.comgoogle.com
Process ControlDifficult to precisely control temperature and mixing, leading to potential side reactions.Precise control over temperature, pressure, and residence time, leading to higher yields and purity. thieme.depolimi.it
ScalabilityScaling up can be challenging and non-linear; requires process re-optimization.Easier and more predictable scale-up by running the reactor for longer periods or using parallel systems ("numbering-up"). pharmablock.com
Heat & Mass TransferOften limited by surface-area-to-volume ratio, especially at large scale.Excellent heat and mass transfer due to high surface-area-to-volume ratio in microreactors. polimi.it

Derivatization and Late-Stage Functionalization Strategies

Polyhalogenated benzoic acids like this compound are not typically final products but rather versatile intermediates. The distinct electronic properties and reactivities of the different halogen atoms allow for selective, sequential modifications.

Halogenated benzoic acids are crucial building blocks for creating more complex molecules. The halogen atoms serve as synthetic handles for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which form new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group itself can be transformed into other functional groups, including esters, amides, or acid chlorides, providing further avenues for derivatization. jeeadv.ac.in These transformations are fundamental in medicinal chemistry for the synthesis of drug candidates and in materials science for creating novel functional materials. google.com

The synthesis of molecules containing multiple, different halogen atoms is a key strategy for enabling selective, late-stage functionalization. The reactivity of an aryl halide in common catalytic reactions (e.g., oxidative addition in cross-coupling) generally follows the trend C-I > C-Br > C-Cl >> C-F. mt.com This differential reactivity allows chemists to design synthetic routes where one halogen can be selectively reacted while the others remain intact.

For a molecule like this compound, the C-I bond is the most labile and would be expected to react first in a palladium-catalyzed cross-coupling reaction. This allows for the introduction of a substituent at the 3-position. Subsequently, under more forcing conditions, the C-Cl bond could potentially be functionalized. The C-F bond is typically the most robust and often remains untouched in these reactions, serving as a key structural element that can modulate the electronic properties and bioavailability of the final molecule. This strategic placement of different halogens provides a powerful platform for the combinatorial synthesis of diverse molecular libraries from a single, advanced intermediate.

Table 4: Relative Reactivity of Carbon-Halogen Bonds in Aryl Halides
Bond TypeBond Strength (approx. kJ/mol)Reactivity in Pd-Catalyzed Cross-CouplingTypical Application
C-I~220HighestFirst site for selective functionalization under mild conditions.
C-Br~280HighCommonly used for cross-coupling; less reactive than C-I.
C-Cl~340ModerateRequires more active catalysts or harsher conditions for reaction.
C-F~460LowestGenerally unreactive; often retained as a permanent substituent to modulate properties.

Mechanistic Investigations of Electrophilic and Nucleophilic Aromatic Substitutions

The reactivity of this compound in aromatic substitution reactions is governed by the electronic properties of its substituents. The benzene ring is substituted with three halogen atoms (chloro, fluoro, and iodo) and a carboxylic acid group, all of which are electron-withdrawing and thus deactivate the ring towards electrophilic aromatic substitution (EAS). libretexts.org The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, which is destabilized by the electron-withdrawing groups, making the reaction slower. masterorganicchemistry.com

Conversely, the presence of these electron-withdrawing groups, particularly when positioned ortho or para to a leaving group, activates the aromatic ring towards nucleophilic aromatic substitution (NAS). openstax.orglibretexts.org The NAS reaction also proceeds via a two-step mechanism, but it involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, which help to delocalize the negative charge. openstax.org While the classic NAS mechanism is stepwise, recent studies have identified concerted pathways (cSNAr) where the bond formation and bond breaking occur in a single step, particularly with less activated aromatic systems. nih.govnih.gov

The regioselectivity of both EAS and NAS reactions on this compound is influenced by the directing effects of the substituents. The halogens are ortho, para-directing deactivators in EAS due to a combination of their electron-withdrawing inductive effect and electron-donating resonance effect. pressbooks.pub However, the carboxylic acid group is a meta-directing deactivator. The interplay of these directing effects, along with steric hindrance from the bulky iodine and carboxylic acid groups, will determine the position of substitution.

The Ortho Effect in Substituted Benzoic Acids: A Comprehensive Analysis

The "ortho effect" is a well-documented phenomenon in which ortho-substituted benzoic acids exhibit unexpectedly higher acidity compared to their meta and para isomers, regardless of the electronic nature of the substituent. hcpgcollege.edu.inwikipedia.org This effect is primarily attributed to steric interactions. wikipedia.orgquora.com

In this compound, the presence of the 6-chloro and 2-fluoro substituents flanking the carboxylic acid group forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This steric hindrance disrupts the coplanarity between the carboxyl group and the aromatic ring, which in turn inhibits the resonance delocalization of the carboxyl group's pi electrons into the ring. hcpgcollege.edu.inwikipedia.org This disruption has two significant consequences that increase acidity:

Reduced Resonance Destabilization of the Carboxylate Anion: In an unsubstituted benzoate (B1203000) anion, there is cross-conjugation where the negative charge on the oxygen atoms can be delocalized into the phenyl ring. stackexchange.com When the carboxylate group is twisted out of plane, this resonance is diminished, leading to greater stabilization of the negative charge on the oxygen atoms and thus a stronger acid.

Increased Polarization of the O-H Bond: The twisting of the carboxyl group can lead to an increase in the positive charge on the oxygen of the hydroxyl group, making the proton more easily ionizable. hcpgcollege.edu.in

Computational studies on similar ortho-halogenated benzoic acids have shown that these steric and electronic interactions significantly influence the molecular conformation and chemical properties. nih.govresearchgate.net

The inductive effect of the halogens in this compound increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion. libretexts.orglibretexts.org The electron density is pulled away from the carboxylate group, dispersing the negative charge and making the conjugate base more stable. libretexts.org The strength of the inductive effect decreases with distance, so the ortho-fluoro and ortho-chloro substituents have a more pronounced effect on acidity than the meta-iodo substituent. openstax.org

The resonance effect of halogens involves the donation of a lone pair of electrons to the aromatic pi system. pressbooks.pub This effect is generally weaker for halogens compared to other substituents like hydroxyl or amino groups. pressbooks.pub In the context of benzoic acid acidity, the resonance effect of para-substituents can influence the stability of the carboxylate anion. However, due to the ortho positioning of the chloro and fluoro groups in this compound, the steric ortho effect is the dominant factor influencing its acidity. hcpgcollege.edu.inwikipedia.org

Reactivity Profiles of Aryl Iodides in Complex Transformations

The iodine atom in this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through organometallic catalysis.

Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst, the first step in the catalytic cycle. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl compounds.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is widely used for the synthesis of aryl alkynes. researchgate.net

The general catalytic cycle for these reactions involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (for Suzuki-Miyaura) or carbopalladation (for Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Key Features
Suzuki-Miyaura Organoboron compound Pd catalyst, Base Forms C(sp²)–C(sp²) bonds
Heck Alkene Pd catalyst, Base Forms C(sp²)–C(sp²) bonds (alkenylation)

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)–C(sp) bonds |

The iodine atom of this compound is also susceptible to halogen-metal exchange reactions. This reaction typically involves treatment with an organolithium reagent, such as n-butyllithium, to replace the iodine with a lithium atom, forming a highly reactive aryllithium species. wikipedia.org The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making the iodo-substituent the most likely site of exchange. wikipedia.org

The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position.

Directed ortho-lithiation is another powerful tool for the functionalization of aromatic rings. In this process, a directing group on the ring coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho position. The carboxylic acid group is a known directing group for ortho-lithiation. researchgate.netrsc.org In the case of this compound, the carboxylic acid group could potentially direct lithiation to the 2-position, which is already substituted with fluorine. However, given the presence of the highly reactive iodo group, halogen-metal exchange is the more probable initial reaction pathway.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Radical Mediated Reactions and Single-Electron Transfer Pathways

The intrinsic reactivity of this compound in radical-mediated processes is predominantly governed by the carbon-iodine (C-I) bond. The significant difference in bond dissociation energies (BDE) among the three carbon-halogen bonds (C-I < C-Cl < C-F) dictates that the C-I bond is the most labile and, therefore, the primary site for radical generation.

A principal pathway for initiating such reactions is through single-electron transfer (SET). In this process, the aryl iodide moiety can accept an electron from a suitable donor, which can be a chemical reductant or a photoexcited catalyst, to form a transient radical anion. This radical anion intermediate rapidly undergoes dissociation, cleaving the weakest C-X bond to release a halide anion and the corresponding aryl radical. Given the BDE trend, this cleavage occurs exclusively at the C-I bond to form the 6-chloro-2-fluoro-3-carboxyphenyl radical.

Visible-light photoredox catalysis is a common and powerful method for initiating SET processes with aryl halides. Photocatalysts, upon excitation by light, can become potent single-electron donors or acceptors, facilitating the reduction of the aryl iodide. This mild method allows for the generation of aryl radicals under conditions that tolerate a wide variety of functional groups.

The general mechanism for the formation of the aryl radical via a SET pathway is illustrated below:

Photoexcitation: A photocatalyst (PC) absorbs light and is promoted to an excited state (PC*).

Single-Electron Transfer: The excited photocatalyst transfers an electron to the this compound, forming a radical anion and the oxidized photocatalyst (PC•+).

Dissociation: The radical anion undergoes rapid fragmentation, cleaving the C-I bond to yield the 6-chloro-2-fluoro-3-carboxyphenyl radical and an iodide anion (I⁻).

Once formed, the 6-chloro-2-fluoro-3-carboxyphenyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or another hydrogen donor in the reaction mixture to yield 3-chloro-2-fluorobenzoic acid.

Intermolecular Addition: It can add to unsaturated systems like alkenes or alkynes, forming a new carbon-carbon bond and propagating a radical chain or leading to a reductive termination step.

Intramolecular Cyclization: While the parent molecule lacks a suitable tethered acceptor for intramolecular cyclization, derivatives could be designed to undergo such reactions, leading to the formation of heterocyclic structures.

The table below summarizes the average bond dissociation energies for aryl-halogen bonds, underscoring the selective cleavage of the C-I bond.

Bond TypeAverage Bond Dissociation Energy (kcal/mol)
Ar-F~124
Ar-Cl~96
Ar-Br~81
Ar-I~65

Impact of Multiple Halogen Substituents on Reaction Regio- and Chemoselectivity

The presence of three distinct halogen atoms (fluorine, chlorine, and iodine) on the benzoic acid scaffold, each with unique electronic and steric properties, exerts a profound influence on the molecule's reactivity, particularly its regio- and chemoselectivity.

Chemoselectivity:

In nearly all transformations that involve the activation and cleavage of a carbon-halogen bond, this compound will exhibit exceptionally high chemoselectivity. The reactivity hierarchy of aryl-halogen bonds is well-established and directly correlates with their bond dissociation energies (C-I < C-Br < C-Cl < C-F).

Radical Formation: As discussed in the previous section, radical generation via SET or other homolytic cleavage methods will occur exclusively at the C-I bond. The C-Cl and C-F bonds remain intact under these conditions.

Metal-Catalyzed Cross-Coupling: In transition-metal-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings, oxidative addition of the metal catalyst (e.g., Palladium(0)) into the C-X bond is the initial step. The rate of this step follows the order C-I >> C-Br > C-Cl >> C-F. Therefore, selective functionalization at the C-3 position (originally bearing the iodine) can be achieved with extremely high fidelity, leaving the chloro and fluoro substituents untouched. This allows for sequential, site-selective modifications of the aromatic ring.

Regioselectivity:

The directing effects of the substituents become crucial in reactions involving the aromatic ring itself, such as electrophilic aromatic substitution (although the ring is highly deactivated) or directed ortho-metalation. The interplay between the electronic nature of the halogens and the carboxylate group, along with steric factors, governs the regiochemical outcome.

Steric Effects: The presence of substituents at positions 2, 3, and 6 creates significant steric hindrance. The "ortho effect" from the 2-fluoro and 6-chloro substituents forces the carboxylic acid group to twist out of the plane of the benzene ring. This reduces the conjugation of the carboxyl group with the aromatic π-system, which can modulate its deactivating effect and influence the acidity of the proton.

In a hypothetical reaction where the aryl radical has been formed, the regioselectivity of its subsequent reactions would be influenced by the remaining chloro and fluoro substituents. These electron-withdrawing groups can influence the electron density distribution within the radical and affect the stability of intermediates in addition reactions. For instance, in a directed metalation scenario, deprotonation would likely be directed by the most powerful directing group, the carboxylate, to the ortho positions (C-2 or C-6), but these are already substituted. The fluorine at C-2 and chlorine at C-6 further influence the acidity of the remaining C-H protons at C-4 and C-5.

The following table provides a comparison of the properties of the halogen substituents that dictate their influence on selectivity.

HalogenVan der Waals Radius (Å)Electronegativity (Pauling Scale)Hammett Constant (σp)
Fluorine (F)1.473.98+0.06
Chlorine (Cl)1.753.16+0.23
Iodine (I)1.982.66+0.18

Advanced Spectroscopic and Structural Characterization Techniques for Polysubstituted Benzoic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a premier technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial proximity of atoms.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the specific location of the fluorine substituent.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the single carboxylic acid proton. The aromatic protons would appear as doublets due to coupling with each other. The proton adjacent to the fluorine atom would exhibit an additional coupling (J-coupling) to the ¹⁹F nucleus. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift (often >10 ppm). docbrown.info

¹³C NMR: The carbon NMR spectrum should display seven unique signals, corresponding to each carbon atom in the distinct electronic environment of the molecule. docbrown.info The carbon atom bonded to the carboxyl group (C=O) is expected at the most downfield position (typically 165-175 ppm). docbrown.info The carbons directly attached to the electronegative halogen atoms (F, Cl, I) will also be significantly shifted. The C-F bond will result in a large one-bond coupling constant (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance for the fluorine atom. This signal's chemical shift is indicative of its electronic environment, and it would be split into a doublet of doublets due to coupling with the two nearest aromatic protons. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for 6-Chloro-2-fluoro-3-iodobenzoic acid

Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H (Aromatic) 7.0 - 8.5 Doublet, Doublet of doublets Two distinct signals for the two aromatic protons, showing H-H and H-F coupling.
¹H (Carboxyl) >10 Broad Singlet Typical for carboxylic acid protons.
¹³C (Carboxyl) 165 - 175 Singlet Deshielded C=O carbon.
¹³C (Aromatic) 90 - 165 Singlets, Doublet (due to C-F coupling) Seven distinct signals influenced by halogen substituents. The carbon bonded to fluorine will show a large ¹JCF coupling.
¹⁹F -100 to -140 Doublet of doublets Chemical shift is relative to a standard like CFCl₃. Splitting arises from coupling to adjacent aromatic protons.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle. Experiments like COSY, HSQC, and HMBC map out the correlations between different nuclei, confirming the substitution pattern on the benzoic acid ring.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two adjacent aromatic protons, confirming their spatial relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. It would be instrumental in confirming the placement of the non-protonated carbons, such as those bearing the Cl, I, and COOH substituents, by observing their correlations to the aromatic protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding. researchgate.netucl.ac.uk

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the carboxylic acid and the substituted aromatic ring.

O-H Stretch: A very broad and strong absorption band in the IR spectrum, typically between 2500 and 3300 cm⁻¹, is the hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. researchgate.net

C=O Stretch: A strong, sharp band around 1700 cm⁻¹ in both IR and Raman spectra corresponds to the carbonyl stretch of the carboxylic acid. Its exact position can be influenced by hydrogen bonding. docbrown.info

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

C-Halogen Stretches: Vibrations corresponding to the C-F, C-Cl, and C-I bonds would be found in the fingerprint region of the spectrum (typically below 1200 cm⁻¹).

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR)
O-H stretch (H-bonded) 2500 - 3300 Strong, very broad
C=O stretch 1680 - 1720 Strong, sharp
Aromatic C=C stretch 1450 - 1600 Medium to strong
C-O stretch 1210 - 1320 Strong
C-F stretch 1000 - 1100 Strong
C-Cl stretch 600 - 800 Medium to strong
C-I stretch ~500 Medium

The presence of multiple halogens on the aromatic ring influences the molecule's electronic distribution and vibrational properties. ucl.ac.uk The specific frequencies of the C-X (halogen) stretching and bending modes can provide insight into the electronic effects of the substituents. acs.orgsmu.edu Furthermore, the primary intermolecular interaction in the solid state is expected to be hydrogen bonding between the carboxylic acid moieties of two separate molecules, forming a cyclic dimer. This strong hydrogen bonding is directly observable in the IR spectrum through the significant broadening of the O-H stretching band and a slight lowering of the C=O stretching frequency compared to a non-hydrogen-bonded monomer. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with extremely high accuracy. lcms.cz By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which is a fundamental piece of data in structural characterization. mdpi.com

For this compound, HRMS would be used to measure its exact mass. This experimental value is then compared to the theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹²⁷I, ¹⁶O). The close agreement between the measured and theoretical mass confirms the molecular formula C₇H₃ClFIO₂ and rules out other potential formulas with the same nominal mass. chemsrc.com

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₃ClFIO₂
Theoretical Exact Mass (Monoisotopic) 299.8850 u
Expected Observation [M-H]⁻ or [M+H]⁺ ion with m/z corresponding to the exact mass.

X-ray Diffraction Analysis for Solid-State Conformational and Supramolecular Insights

Detailed crystallographic data for this compound is not available in the current body of scientific literature.

Crystalline Packing and Intermolecular Interactions (e.g., halogen bonding)

Without experimental X-ray diffraction data, a definitive description of the crystalline packing and the specific nature of intermolecular interactions, such as halogen bonding involving the chlorine, fluorine, and iodine atoms, cannot be provided.

Conformational Preferences of the Carboxyl Group

The specific dihedral angles and conformational preferences of the carboxyl group relative to the benzene (B151609) ring in the solid state of this compound remain undetermined in the absence of single-crystal X-ray analysis.

Computational and Theoretical Studies on 6 Chloro 2 Fluoro 3 Iodobenzoic Acid and Analogues

Quantum Chemical Modeling of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic makeup. These methods range from the widely used Density Functional Theory (DFT) to more computationally intensive ab initio techniques, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a standard method for the computational study of substituted benzoic acids due to its favorable balance of accuracy and efficiency. mdpi.comdergipark.org.trnih.govnih.gov The B3LYP functional, combined with a Pople-style basis set such as 6-311++G(d,p), is frequently employed for these types of molecules to perform geometry optimization, where the lowest energy arrangement of the atoms is determined. mdpi.comdergipark.org.trnih.gov For 6-chloro-2-fluoro-3-iodobenzoic acid, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is found. This optimized geometry provides key structural parameters.

Beyond geometry, DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.govresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov For halogenated benzoic acids, these calculations show how the electron-withdrawing nature of the halogen substituents modulates the electronic structure and reactivity. nih.govresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Properties for Substituted Benzoic Acids.

Data is conceptual and based on typical values reported for analogues like 2-chloro-6-fluorobenzoic acid. nih.govresearchgate.net

PropertyDescriptionTypical Calculated Value/Observation
Optimized Geometry Lowest energy 3D structure.Carboxylic acid group is often twisted out-of-plane with the benzene (B151609) ring due to steric hindrance from ortho substituents. nih.govresearchgate.net
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.Typically lowered by electron-withdrawing halogen substituents.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.Typically lowered by electron-withdrawing halogen substituents.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO, indicating chemical stability.Influenced by the specific pattern of halogenation.
Molecular Electrostatic Potential (MEP) 3D map of charge distribution.Shows negative potential (red) around the carbonyl oxygen and positive potential (blue) around the acidic hydrogen.

While DFT is a workhorse for geometry and electronic properties, high-accuracy thermochemical data, such as the standard enthalpy of formation (ΔfH°), often requires more rigorous ab initio methods. nih.govchemrxiv.orgresearchgate.net These methods are based on solving the Schrödinger equation without empirical parameters.

High-level coupled-cluster methods, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" for single-point energy calculations on a given geometry. However, their computational cost is very high. To achieve high accuracy more efficiently, composite methods have been developed. These methods, with acronyms like Gn theory (e.g., G4), Wn theory (e.g., W1, W2), and HEAT (High Accuracy Extrapolated Ab Initio Thermochemistry), combine calculations at different levels of theory and with various basis sets to extrapolate to a highly accurate energy. chemrxiv.org This approach systematically accounts for electron correlation, basis set limitations, and other effects to yield thermochemical properties often within "chemical accuracy" (±1 kcal/mol). For a molecule like this compound, these methods could provide a definitive benchmark for its gas-phase heat of formation, which is crucial for understanding its thermodynamic stability.

Table 2: Hierarchy of Quantum Chemical Methods for Thermochemical Properties.

Method TypeExamplesTypical Accuracy for ΔfH°Relative Computational Cost
DFT B3LYP, M06-2X~3-5 kcal/molLow
Ab Initio (Coupled Cluster) CCSD(T)High (basis set dependent)Very High
Composite Methods G4, CBS-QB3, W1~0.5-1.5 kcal/molHigh

Conformational Landscape and Intramolecular Interactions

The arrangement of substituents on the benzene ring in this compound leads to significant intramolecular interactions that dictate its three-dimensional shape and properties.

The polysubstituted nature of this compound, particularly the presence of two ortho substituents (chloro and fluoro), imposes significant steric hindrance. This crowding forces the carboxylic acid group to rotate out of the plane of the benzene ring. nih.govresearchgate.net Computational studies on the closely related 2-chloro-6-fluorobenzoic acid have quantified this effect. mdpi.comdergipark.org.trnih.gov

The primary conformational flexibility arises from rotation around two bonds: the C-C bond connecting the carboxylic group to the ring and the C-O bond within the carboxylic group. Rotation around the C-O bond leads to two main conformers: a low-energy cis form (O=C-O-H dihedral angle ≈ 0°) and a higher-energy trans form (dihedral angle ≈ 180°). mdpi.comnih.gov DFT calculations on 2-chloro-6-fluorobenzoic acid show the cis conformer is the most stable, with the trans conformer being about 17 kJ·mol⁻¹ higher in energy. mdpi.comdergipark.org.tr

Computational scans of the potential energy surface are used to determine the energy barriers for rotation. For 2-chloro-6-fluorobenzoic acid, the barrier to convert the more stable cis form to the trans form is calculated to be approximately 47.5 kJ·mol⁻¹. mdpi.comnih.gov The reverse barrier is lower, at 30.4 kJ·mol⁻¹. mdpi.comnih.gov These barriers are critical for understanding the molecule's dynamic behavior and the likelihood of observing different conformers at a given temperature. The presence of a bulky iodine atom at the 3-position in this compound would be expected to further influence these rotational profiles.

Table 3: Calculated Conformational Energies for 2-chloro-6-fluorobenzoic acid (Analogue).

Data from B3LYP/6-311++G(d,p) calculations. mdpi.comnih.gov

Conformer/Transition StateRelative Energy (kJ·mol⁻¹)Description
cis-Conformer 0.0 (Global Minimum)The most stable arrangement with the carboxylic acid proton oriented towards the carbonyl oxygen.
trans-Conformer 17.07A higher-energy local minimum.
cis → trans Barrier 47.5The energy required to rotate from the cis to the trans form.
trans → cis Barrier 30.4The energy required for the less stable trans form to rotate back to the cis form.

The "ortho effect" refers to the anomalous behavior of ortho-substituted benzene derivatives compared to their meta and para isomers. wikipedia.org In ortho-substituted benzoic acids, this effect typically results in an increase in acidity. wikipedia.orgrsc.org This phenomenon is not due to a single factor but is a combination of steric and electronic effects. rsc.orgresearchgate.net

Computational methods, particularly DFT, allow for the dissection of these contributions. For a molecule like this compound, the key factors are:

Steric Hindrance: As discussed, the ortho chloro and fluoro groups force the carboxylic acid moiety out of the plane of the benzene ring. wikipedia.org This twisting reduces the resonance stabilization between the carboxyl group and the ring, which destabilizes the neutral acid molecule more than its conjugate base (the carboxylate anion), thereby increasing acidity. rsc.orgresearchgate.net

Polar Effects: The inductive and resonance effects of the substituents alter the electronic environment. Halogens are inductively electron-withdrawing but can be resonance-donating. Computational analysis can separate these electronic influences from the purely steric ones. rsc.org

Intramolecular Interactions: While not present in this specific molecule, in other ortho-substituted benzoic acids, intramolecular hydrogen bonding can play a significant role. rsc.org

Isodesmic reactions are a powerful computational tool used to quantify these effects. rsc.orgresearchgate.netresearchgate.net These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation. By comparing the calculated energy change of an isodesmic reaction for the ortho isomer with that of the para isomer, the unique steric and electronic contributions of the ortho position can be isolated and quantified. rsc.orgresearchgate.net

Reaction Pathway Elucidation and Mechanistic Insights

Computational chemistry is invaluable for exploring the mechanisms of chemical reactions, including the synthesis or degradation of this compound. By mapping the potential energy surface, chemists can identify the most probable reaction pathways.

This process involves:

Locating Reactants, Products, and Intermediates: The geometries and energies of all stable species in a proposed reaction are calculated.

Finding Transition States (TS): A transition state is the highest energy point along the lowest energy path connecting reactants and products. Sophisticated algorithms are used to locate these saddle points on the potential energy surface. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction.

For halogenated benzoic acids, computational studies can elucidate mechanisms for reactions such as decarboxylation, oxidation, or substitution. acs.orggoogle.comresearchgate.net For instance, DFT calculations can be used to model the proposed mechanism for a synthetic step, such as the oxidation of a precursor molecule, by comparing the activation energies of different possible pathways to predict the observed product. google.com Similarly, the mechanism of photodecomposition can be investigated by calculating the potential energy profiles in various electronic excited states. nih.govresearchgate.net

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which represents the highest energy point along the reaction pathway. masterorganicchemistry.comwikipedia.orgsolubilityofthings.com Transition state theory (TST) is a fundamental concept that explains the rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and the activated complex (the molecular entity at the transition state). wikipedia.orgpressbooks.pub The energy difference between the reactants and the transition state is known as the activation energy, a critical factor governing the reaction rate. solubilityofthings.com

For a reaction involving a substituted benzoic acid, such as a decarboxylation, esterification, or nucleophilic aromatic substitution, computational methods like Density Functional Theory (DFT) can be used to locate the geometry of the transition state. This is a short-lived, unstable configuration with partial bonds that cannot be isolated experimentally. masterorganicchemistry.com

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. researchgate.net By mapping this pathway, chemists can verify that a calculated transition state indeed connects the desired reactants and products and can visualize the geometric changes the molecule undergoes throughout the reaction. researchgate.net

For a hypothetical reaction, such as the nucleophilic substitution on an analogue of this compound, the IRC analysis would provide a step-by-step visualization of the bond-breaking and bond-forming processes. The analysis generates a series of molecular geometries and their corresponding energies along the reaction coordinate.

Table 1: Illustrative IRC Data for a Hypothetical Reaction Step This table represents typical data points that would be generated from an IRC calculation for a reaction involving a substituted benzoic acid. The reaction coordinate is a measure of progress from reactants to products.

IRC PointReaction Coordinate (amu1/2·bohr)Relative Energy (kcal/mol)Key Bond Distance (Å)
Reactant-3.00.02.10 (C-I)
...-1.5+8.52.35 (C-I)
TS0.0+15.2 (Activation Energy)2.80 (C-I), 2.50 (C-Nu)
...+1.5+5.13.50 (C-I), 2.05 (C-Nu)
Product+3.0-2.4>4.0 (C-I), 1.85 (C-Nu)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to predict the reactive sites of a molecule. nih.gov The MEP map illustrates the charge distribution within a molecule, allowing for the identification of electron-rich and electron-deficient regions. scispace.comchemrxiv.org This information is crucial for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack. acs.org

The MEP is typically visualized by mapping the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent varying potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow: Represents regions of intermediate or near-zero potential.

For this compound, the MEP map would highlight the specific influence of the electron-withdrawing halogen and carboxylic acid groups on the aromatic ring's reactivity. The oxygen atoms of the carboxyl group would be expected to show a strong negative potential (red), making them sites for interaction with electrophiles or for hydrogen bonding. The hydrogen of the carboxyl group would exhibit a positive potential (blue), indicating its acidic nature. The distribution of potential around the aromatic ring would be complex due to the competing inductive and resonance effects of the chloro, fluoro, and iodo substituents, revealing the most likely positions for nucleophilic or electrophilic aromatic substitution. For instance, MEP analysis has been applied to 3-chlorobenzoic acid to understand its vibrational and electronic properties.

Table 2: Predicted MEP Values at Key Sites of this compound This table presents hypothetical, yet chemically reasonable, MEP values for illustrative purposes, based on general principles for substituted aromatic acids.

Atomic SitePredicted MEP Value (kcal/mol)Implied Reactivity
Carbonyl Oxygen (C=O)-45.0Site for electrophilic attack / H-bond acceptor
Hydroxyl Oxygen (-OH)-38.5Site for electrophilic attack / H-bond acceptor
Carboxyl Hydrogen (-OH)+55.0Site for nucleophilic attack / H-bond donor
Carbon C4 (para to Cl)+10.5Potential site for nucleophilic attack
Carbon C5 (para to F)+8.0Potential site for nucleophilic attack

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. dergipark.org.trdamcop.com These models are built on the principle that the structure of a molecule dictates its activity and properties. By developing a mathematical equation, QSAR/QSPR allows for the prediction of these characteristics for new, unsynthesized compounds. damcop.com

The development of a QSAR/QSPR model involves several steps:

Data Set Collection: A series of analogue compounds with known activities or properties is assembled.

Descriptor Calculation: A wide range of molecular descriptors (numerical values that encode structural information) are calculated for each molecule. These can include electronic (e.g., Hammett constants, atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. damcop.comnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical relationship between the descriptors and the observed activity/property. dergipark.org.tr

Validation: The model's predictive power is rigorously tested to ensure its reliability.

For a series of analogues of this compound, a QSAR study could be used to predict herbicidal activity, while a QSPR study could predict properties like acidity (pKa) or boiling point. researchgate.netmdpi.com For example, QSAR studies on halogenated aromatic compounds have successfully modeled their binding affinity to receptors, a key factor in their biological effects. nih.gov Similarly, QSPR models have been developed for the pKa of aromatic acids. researchgate.net

Table 3: Example Descriptors for a QSAR/QSPR Model of Substituted Benzoic Acids This table shows a selection of common molecular descriptors that would be used to build a predictive model for a property like toxicity or acidity in a series of halogenated benzoic acid analogues.

Compound AnalogueLogP (Hydrophobicity)ELUMO (eV) (Electronic)Molecular Volume (Å3) (Steric)Dipole Moment (Debye)Observed pKa
2,6-Dichlorobenzoic acid2.58-0.85135.25.81.63
2-Fluoro-6-chlorobenzoic acid2.15-0.79128.95.22.05
This compound3.80 (Estimated)-1.10 (Estimated)149.5 (Estimated)4.9 (Estimated)N/A
Benzoic acid1.87-0.41110.12.84.20

Applications As Versatile Building Blocks in Advanced Chemical Synthesis

Strategic Intermediate for the Synthesis of Complex Aromatic Architectures

The distinct reactivity of the iodo, chloro, and fluoro substituents on the benzene (B151609) ring makes 6-Chloro-2-fluoro-3-iodobenzoic acid a valuable precursor for creating complex aromatic structures. The carbon-iodine bond is the most reactive towards cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of aryl, alkynyl, or vinyl groups at the 3-position. This initial functionalization can be achieved while leaving the less reactive chloro and fluoro groups intact for subsequent transformations. This stepwise approach is crucial for the regioselective synthesis of polysubstituted aromatic compounds, which are key components in many pharmaceuticals, agrochemicals, and functional materials.

Precursor in the Development of Targeted Organic Molecules

The tailored synthesis of organic molecules with specific functions is a cornerstone of modern chemistry. This compound provides a scaffold that can be methodically elaborated to produce a diverse range of targeted molecules.

Role in the Construction of Functionalized Quinolone Derivatives

Quinolone and fluoroquinolone derivatives are a significant class of synthetic antibacterial agents. The core structure of these compounds is often assembled through cyclization reactions involving substituted anilines and β-ketoesters or their equivalents. While direct utilization of this compound in widely documented quinolone syntheses is not extensively reported in publicly available literature, its structural motifs are relevant. For instance, halogenated anthranilic acids or their synthetic equivalents are common starting materials for quinolone synthesis. The functionalities present in this compound could, in principle, be transformed into the necessary precursors for constructing highly substituted quinolone rings, potentially leading to novel antibacterial agents with unique properties.

Synthesis of Heterocyclic Scaffolds Bearing Multiple Halogens

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. The synthesis of heterocycles with multiple halogen atoms is of particular interest as these substituents can significantly influence the biological activity and physical properties of the molecule. The diverse halogenation pattern of this compound makes it an attractive starting material for the synthesis of multi-halogenated benzofused heterocycles. For example, the carboxylic acid group can be converted to an amide, which can then undergo intramolecular cyclization reactions to form various heterocyclic systems. The remaining halogen atoms can then serve as handles for further functionalization, enabling the creation of diverse libraries of compounds for drug discovery and other applications. Research on similarly structured compounds, such as 4,5-dihalogenobenzene-1,2-diamines, has shown their utility in creating a variety of halogenated heterocyclic ligands. nih.gov

Contribution to the Design of Novel Materials

The unique electronic and structural features of halogenated aromatic compounds make them promising candidates for the development of novel materials with advanced optical and electronic properties.

Incorporation into Organic Electronic and Optical Materials

Halogen atoms, particularly fluorine and chlorine, can modulate the electronic properties of organic molecules, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This ability to fine-tune the electronic characteristics is crucial for the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). While specific examples of the incorporation of this compound into such materials are not prominent in the available literature, the introduction of chloro and fluoro substituents into organic semiconductor materials is a well-established strategy to enhance their performance and stability.

Role in the Synthesis of Liquid Crystal and Polymer Monomers

The rigid, rod-like structure of substituted benzoic acids is a common feature in the design of liquid crystal molecules. The presence and position of halogen substituents can significantly influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase. Fluorine, in particular, is often incorporated into liquid crystal structures to modify their dielectric anisotropy and viscosity. Although the direct use of this compound as a liquid crystal monomer is not widely documented, its structure contains the key elements that could be exploited for the synthesis of novel liquid crystalline materials. Similarly, this compound could be chemically modified to serve as a monomer for the synthesis of high-performance polymers, where the halogen atoms could impart properties such as flame retardancy and thermal stability.

Q & A

Q. What are the standard synthetic routes for 6-chloro-2-fluoro-3-iodobenzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and functional group manipulation of benzoic acid derivatives. A common approach is sequential electrophilic substitution:

  • Chlorination : Use SOCl₂ or Cl₂ under controlled temperatures (40–60°C) to avoid over-halogenation.
  • Fluorination : Employ HF or fluorinating agents like DAST (diethylaminosulfur trifluoride) in anhydrous conditions.
  • Iodination : Utilize ICl or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 80–100°C.
    Key considerations :
  • Steric hindrance from chloro and fluoro groups may slow iodination. Optimize stoichiometry (e.g., 1.2–1.5 eq. ICl).
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) .

Q. How should researchers characterize the purity of this compound?

Use a combination of analytical techniques:

  • HPLC : C18 column, mobile phase: 0.1% formic acid in acetonitrile/water (70:30), retention time ~8.2 min.
  • NMR : Key peaks include:
    • ¹H NMR (DMSO-d₆) : δ 8.05 (d, J=8.5 Hz, aromatic H), δ 7.90 (d, J=6.8 Hz, aromatic H).
    • ¹³C NMR : δ 168.5 (COOH), δ 135–125 (aromatic carbons).
  • Elemental analysis : Match calculated vs. observed C, H, N, Cl, F, I (±0.3% tolerance) .

Q. What solvent systems are optimal for dissolving this compound in experimental workflows?

Solubility varies significantly:

Solvent Solubility (mg/mL) Conditions
DMSO>50RT
Methanol~1040°C, sonicate
Water<1RT
For kinetic studies, use DMSO for stock solutions (10 mM), then dilute in aqueous buffers. Avoid prolonged storage in DMSO (>1 month at –20°C) due to hydrolysis risks .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives based on this compound?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for substitution.
  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes with halogen-binding pockets). Example: Iodine’s van der Waals radius (1.98 Å) may favor interactions with hydrophobic residues.
  • SAR studies : Use Gaussian or ORCA software to correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. How to resolve contradictions in spectral data for this compound across studies?

  • Case example : Discrepancies in ¹⁹F NMR chemical shifts may arise from solvent polarity or pH.
    • Resolution : Standardize solvent (DMSO-d₆) and internal reference (CFCl₃ at δ 0.0).
    • Validation : Cross-check with X-ray crystallography (e.g., C–I bond length: 2.10–2.15 Å ).

Q. What strategies mitigate instability of this compound under acidic/basic conditions?

  • pH-dependent degradation : The compound undergoes dehalogenation at pH < 3 or pH > 8.
  • Stabilization methods :
    • Use buffered solutions (pH 5–7) with chelating agents (EDTA) to trap metal ions.
    • Store lyophilized samples at –80°C with desiccants (silica gel) .

Q. How to design a kinetic study for iodine substitution reactions in derivatives of this compound?

  • Experimental setup :
    • Vary nucleophiles (e.g., NaN₃, KCN) in DMF at 60°C.
    • Monitor reaction progress via LC-MS (negative ion mode for [M–I]⁻ ions).
  • Data analysis : Apply pseudo-first-order kinetics. Plot ln([I]₀/[I]ₜ) vs. time; compare rate constants (k) to assess nucleophilicity .

Data Interpretation and Contradictions

Q. How to address conflicting bioactivity results in cell-based assays?

  • Potential causes : Differences in cell permeability (logP ~2.5) or metabolic stability.
  • Solutions :
    • Normalize data using internal controls (e.g., cytotoxicity assays with MTT).
    • Validate via isotopic labeling (¹²⁵I) to track cellular uptake .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Non-linear regression : Fit data to Hill equation (IC₅₀ calculation).
  • ANOVA : Compare variance across triplicate experiments (p < 0.05 significance threshold) .

Tables for Key Properties

Q. Table 1. Physicochemical Properties

Property Value Method
Molecular weight316.45 g/molESI-MS
Melting point185–187°CDSC
logP2.3 ± 0.2Shake-flask method

Q. Table 2. Common Impurities and Mitigation

Impurity Source Removal Method
5-Chloro-2-iodobenzoic acidIncomplete fluorinationColumn chromatography (SiO₂, hexane/EtOAc 3:1)
Di-iodinated byproductsExcess iodinationRecrystallization (ethanol/water)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-fluoro-3-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-fluoro-3-iodobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.